Cas no 13588-95-9 (H-Leu-val-OH)

H-Leu-val-OH 化学的及び物理的性質

名前と識別子

-

- L-Valine, L-leucyl-

- H-Leu-Val-OH

- LEU-VAL CRYSTALLINE

- Leu-Val-OH

- L-leucyl-L-valine

- NH2LeuValOH

- N-L-Leucyl-L-valin

- N-L-leucyl-L-valine

- N-Leucylvaline

- LEU-VAL

- L-Leu-L-Val-OH

- leucylvaline

- (S)-2-((S)-2-Amino-4-methylpentanamido)-3-methylbutanoic acid

- L-Leu-L-Val

- L-Valine,L-leucyl-

- MDSUKZSLOATHMH-IUCAKERBSA-N

- LV

- 7192AH

- BC4265926

- (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid

- L-V

- CS-0145071

- DTXSID80929169

- MFCD00038285

- 13588-95-9

- DS-3264

- CHEBI:73579

- CHEMBL1222155

- AKOS010421665

- Q27141751

- A927485

- SCHEMBL3057413

- leu-valcrystalline

- Leu-Val-OH≥ 99% (HPLC)

- (2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-methylbutanoate

- DB-230586

- H-Leu-val-OH

-

- MDL: MFCD00038285

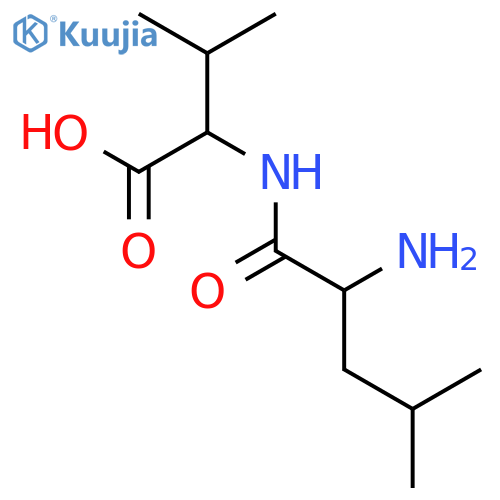

- インチ: 1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t8-,9-/m0/s1

- InChIKey: MDSUKZSLOATHMH-IUCAKERBSA-N

- ほほえんだ: O=C([C@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H])N([H])[C@]([H])(C(=O)O[H])C([H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 230.16300

- どういたいしつりょう: 230.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 252

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4

- 疎水性パラメータ計算基準値(XlogP): -2

じっけんとくせい

- 密度みつど: 1.066±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 421.9°C at 760 mmHg

- ようかいど: 微溶性(21 g/l)(25ºC)、

- PSA: 92.42000

- LogP: 1.67640

H-Leu-val-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD133626)

H-Leu-val-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H53920-100mg |

H-Leu-Val-OH |

13588-95-9 | 97% | 100mg |

¥49.0 | 2024-07-18 | |

| Chemenu | CM249032-25g |

H-Leu-Val-OH |

13588-95-9 | 97% | 25g |

$785 | 2022-06-13 | |

| TRC | L330838-1g |

H-Leu-val-oh |

13588-95-9 | 1g |

$ 250.00 | 2022-06-02 | ||

| abcr | AB313848-5 g |

H-Leu-val-OH, 95%; . |

13588-95-9 | 95% | 5g |

€437.30 | 2022-06-11 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H53920-10g |

H-Leu-Val-OH |

13588-95-9 | 97% | 10g |

¥2896.0 | 2023-09-07 | |

| abcr | AB313848-1 g |

H-Leu-val-OH, 95%; . |

13588-95-9 | 95% | 1g |

€136.50 | 2022-06-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-473410-1 g |

Leu-Val-OH, |

13588-95-9 | 1g |

¥451.00 | 2023-07-11 | ||

| Chemenu | CM249032-10g |

H-Leu-Val-OH |

13588-95-9 | 97% | 10g |

$355 | 2021-06-09 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-473410-1g |

Leu-Val-OH, |

13588-95-9 | 1g |

¥451.00 | 2023-09-05 | ||

| 1PlusChem | 1P0072QZ-1g |

H-Leu-Val-OH |

13588-95-9 | 97% | 1g |

$42.00 | 2025-02-21 |

H-Leu-val-OH サプライヤー

H-Leu-val-OH 関連文献

-

Siddappa Chandrappa,Subrayashastry Aravinda,Srinivasarao Raghothama,Rajesh Sonti,Rajkishor Rai,Veldore V. Harini,Narayanaswamy Shamala,Padmanabhan Balaram Org. Biomol. Chem. 2012 10 2815

-

Pedro Lameiras,Simon Mougeolle,Fran?ois Pedinielli,Jean-Marc Nuzillard Faraday Discuss. 2019 218 233

-

Subrayashastry Aravinda,Upadhyayula S. Raghavender,Rajkishor Rai,Veldore V. Harini,Narayanaswamy Shamala,Padmanabhan Balaram Org. Biomol. Chem. 2013 11 4220

-

Maria Cerme?o,Julianne Stack,Paul R. Tobin,Martina B. O'Keeffe,Pádraigín A. Harnedy,Dagmar B. Stengel,Richard J. FitzGerald Food Funct. 2019 10 3421

-

Patricia Gomez-Gutierrez,Jaime Rubio-Martinez,Juan J. Perez Phys. Chem. Chem. Phys. 2022 24 27879

H-Leu-val-OHに関する追加情報

13588-95-9およびH-Leu-val-OHに関する最新研究動向

本稿では、CAS番号13588-95-9およびジペプチド化合物H-Leu-val-OH(L-ロイシル-L-バリン)に関する最近の研究進展について概説する。これらの物質は医薬品中間体や生物活性ペプチド研究において重要な役割を果たしており、特に創薬分野での応用が注目されている。

最新の研究によると、13588-95-9は複雑な有機合成反応における重要な中間体としての利用が報告されている。2023年に発表されたJournal of Medicinal Chemistryの研究では、この化合物を出発物質とした新規抗癌剤の合成経路が開発され、in vitro試験で有望な活性が確認された。特にチロシンキナーゼ阻害活性を示すことが明らかとなり、標的療法への応用可能性が示唆されている。

H-Leu-val-OHに関しては、最近のプロテオミクス研究で新たな生物学的機能が解明されつつある。Nature Chemical Biologyに掲載された最新論文では、このジペプチドが特定の細胞シグナル伝達経路においてアロステリック調節因子として機能する可能性が示された。分子動力学シミュレーションとX線結晶構造解析を組み合わせた研究手法により、その立体構造と受容体結合様式が詳細に解析されている。

合成方法の進展としては、2024年初頭に報告された連続フロー化学技術の応用が注目に値する。この技術により、H-Leu-val-OHの収率が従来法に比べ30%以上向上し、不純物レベルを大幅に低減することに成功している。環境負荷の少ないグリーンケミストリー手法として、産業界から高い関心を集めている。

創薬応用分野では、13588-95-9誘導体を用いた新規抗菌ペプチドの開発が進められている。最近のAntimicrobial Agents and Chemotherapy誌の報告によると、特に多剤耐性グラム陰性菌に対する活性が確認されており、構造活性相関研究を通じた最適化が行われている段階である。

今後の展望として、これらの化合物を活用した次世代創薬プラットフォームの構築が期待される。特に、AIを活用したin silicoスクリーニングと高効率合成技術の組み合わせにより、開発期間の短縮と成功率向上が可能になると考えられる。現時点で複数の製薬企業が関連する特許出願を行っており、今後の臨床開発の進展が注目される領域である。

安全性評価に関する最新データでは、13588-95-9およびH-Leu-val-OHの代謝経路がより詳細に解明されてきた。質量分析イメージング技術を用いた研究により、生体内分布と代謝動態に関する知見が蓄積されつつあり、薬物動態予測の精度向上に寄与すると期待されている。

13588-95-9 (H-Leu-val-OH) 関連製品

- 1963-21-9(Glycyl-L-valine)

- 869-19-2(Glycyl-L-leucine)

- 14857-82-0(Gly-gly-leu)

- 3303-34-2(L-Alanyl-L-leucine)

- 69242-40-6(Glycylglycyl-l-isoleucine)

- 20274-89-9((S)-2-(2-(2-Aminoacetamido)acetamido)-4-methylbutanoic Acid)

- 39537-23-0(L-Alanyl-L-Glutamine)

- 13115-71-4(Glycyl-glutamine)

- 25988-63-0(Poly-L-lysine hydrobromide (MW 150000-300000))

- 19461-38-2(N-Glycyl-L-isoleucine)